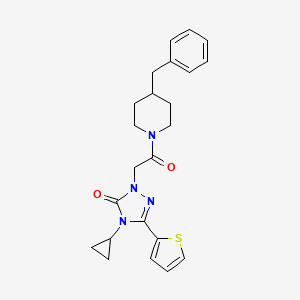

![molecular formula C14H23NO4 B2396962 6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid CAS No. 2001817-15-6](/img/structure/B2396962.png)

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is used as an antidepressant and anxiolytic drug. It was first synthesized in the early 1980s and has been used clinically since the early 1990s.

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions involving spiro compounds, similar to "6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid", have been extensively studied. These reactions often result in the formation of complex and novel molecular structures. For instance, Tsuno et al. (2006) explored the cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis of 2‐aryl‐substituted 1,5,7‐trioxaspiro[2.5]octane‐4,8‐diones, leading to spiro compounds constructed between the β-lactam and 1,3-dioxolan-4-one (Tsuno, Kondo, & Sugiyama, 2006).

Anticonvulsant Evaluation of Spiro Compounds

Research into the anticonvulsant properties of spiro compounds, which share a similar structural motif to "this compound", has been conducted. Scott et al. (1985) synthesized and evaluated spiro[4.5] and spiro[4.6] carboxylic acids as cyclic analogues of valproic acid, a well-known anticonvulsant. These studies aim to understand the role of the carboxylic acid group in anticonvulsant activity (Scott et al., 1985).

Investigation of Cytochrome P450 Mechanisms

The mechanism of cytochrome P450 enzymes, which are essential for drug metabolism, has been studied using spiro compounds as probes. Auclair et al. (2002) utilized norcarane and spiro[2.5]octane to investigate the hydrocarbon hydroxylation mechanisms of these enzymes, demonstrating the involvement of radical intermediates (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).

Synthesis and Structural Analysis

The synthesis and structural analysis of spiro compounds have provided insights into their chemical properties and potential applications. Chernykh et al. (2014) discussed the stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, highlighting the importance of structural configuration in determining biological activity (Chernykh, Radchenko, Grygorenko, Volochnyuk, Shishkina, Shishkin, & Komarov, 2014).

Manganese-Catalyzed C(sp3)–H Functionalization

Galeotti et al. (2022) investigated the C(sp3)–H bond oxygenation of cyclopropane-containing mechanistic probes, including spiro[2.5]octane, catalyzed by manganese complexes. This study illustrates the potential for precise chemoselectivity in C–H oxidation reactions, which could be relevant for synthesizing compounds like "this compound" (Galeotti, Vicens, Salamone, Costas, & Bietti, 2022).

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-6-13(4-5-13)7-9-14/h4-9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVWKZUUAXVKRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2(CC2)CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide](/img/structure/B2396880.png)

![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2396884.png)

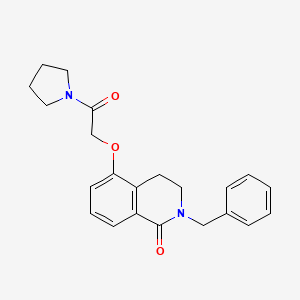

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)

![[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2396889.png)

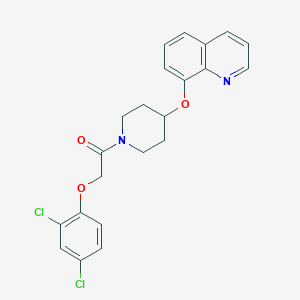

![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)

![1-[2-(Dimethylamino)phenyl]ethan-1-ol](/img/structure/B2396892.png)

![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)

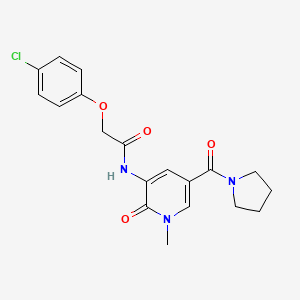

![9-(3-chloro-4-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2396895.png)

![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)